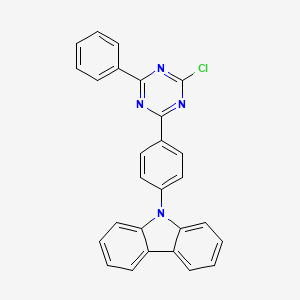
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)fenil)-9H-carbazol es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazina. Este compuesto se caracteriza por la presencia de un anillo de triazina, un grupo fenilo y una porción de carbazol. Es conocido por sus propiedades estructurales y electrónicas únicas, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-(4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)fenil)-9H-carbazol generalmente implica un proceso de varios pasos. Un método común es la reacción de acoplamiento cruzado de Suzuki-Miyaura. Esta reacción implica el acoplamiento de un derivado de ácido borónico con un compuesto de triazina halogenado en presencia de un catalizador de paladio. La reacción generalmente se lleva a cabo en un disolvente como tetrahidrofurano, bajo atmósfera inerte y a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
9-(4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)fenil)-9H-carbazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de triazina en formas más reducidas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo cloro, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
9-(4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)fenil)-9H-carbazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico.
Mecanismo De Acción
El mecanismo de acción de 9-(4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)fenil)-9H-carbazol implica su interacción con dianas moleculares específicas. El anillo de triazina y la porción de carbazol pueden interactuar con varias enzimas y receptores, lo que lleva a efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el derivado específicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)-9-fenilcarbazol
- Derivados de 4-Cloro-6-fenil-1,3,5-triazin-2-il
Singularidad
En comparación con compuestos similares, 9-(4-(4-Cloro-6-fenil-1,3,5-triazin-2-il)fenil)-9H-carbazol es único debido a su disposición estructural específica, que le confiere propiedades electrónicas y ópticas distintas. Esta singularidad lo hace particularmente valioso en el desarrollo de materiales avanzados para aplicaciones electrónicas y fotónicas .
Propiedades
Fórmula molecular |
C27H17ClN4 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
9-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C27H17ClN4/c28-27-30-25(18-8-2-1-3-9-18)29-26(31-27)19-14-16-20(17-15-19)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H |
Clave InChI |
GEUNEMWSELPUFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


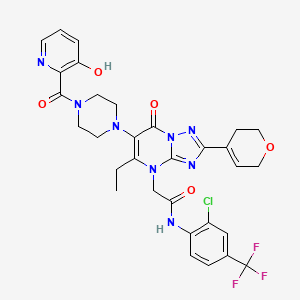

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
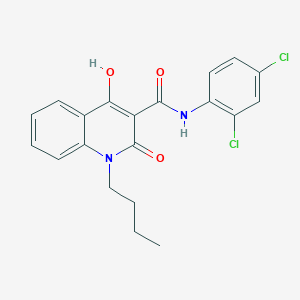
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)

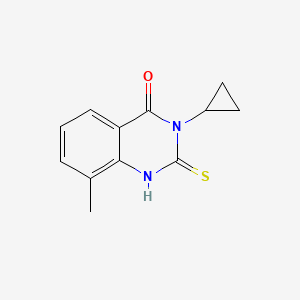
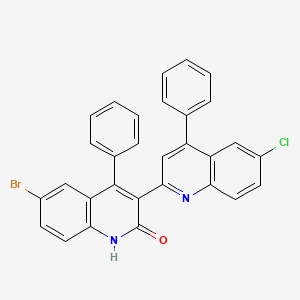
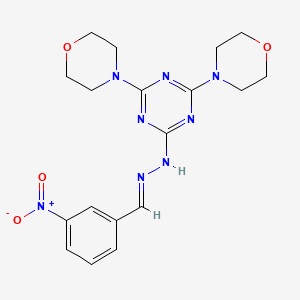
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
